

Synthesis of Amides from Benzophenone O-acetyl oxime: Application Notes and Protocols

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Compound of Interest

Compound Name: *Benzophenone O-acetyl oxime*

Cat. No.: *B15397632*

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Abstract

This document provides detailed application notes and experimental protocols for the synthesis of amides, specifically benzanilide, from **benzophenone O-acetyl oxime**. This reaction proceeds via the Beckmann rearrangement, a cornerstone transformation in organic synthesis for the conversion of oximes to amides. The protocols outlined herein cover the synthesis of the precursor, benzophenone oxime, its acetylation to the O-acetyl oxime, and the subsequent rearrangement to the target amide. This document is intended to serve as a comprehensive guide for researchers in academic and industrial settings, including those involved in drug development, where amide bond formation is a critical synthetic step.

Introduction

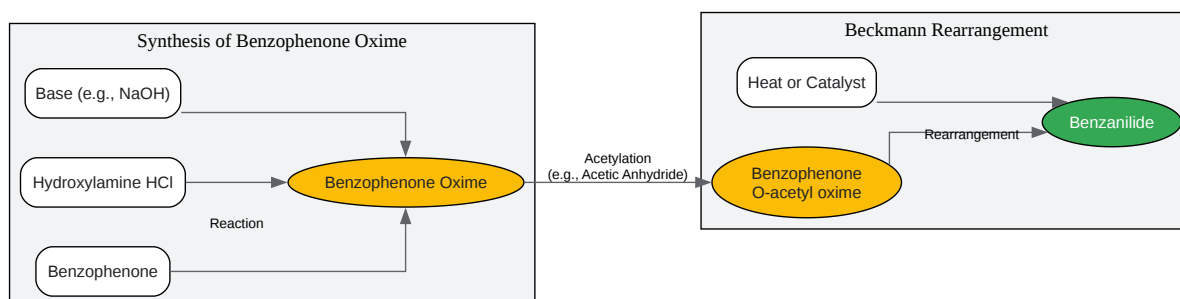
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an N-substituted amide.[1][2][3] The reaction is typically catalyzed by acids and involves the migration of a group anti-periplanar to the leaving group on the oxime nitrogen.[3] The efficiency of the rearrangement can be significantly enhanced by converting the oxime's hydroxyl group into a better leaving group. Acetylation of the oxime to form an O-acetyl oxime facilitates the rearrangement under milder conditions.[4]

Benzophenone O-acetyl oxime serves as an excellent model substrate to illustrate this valuable synthetic transformation, yielding benzanilide, a compound with applications in the

synthesis of various organic molecules.

Signaling Pathways and Experimental Workflow

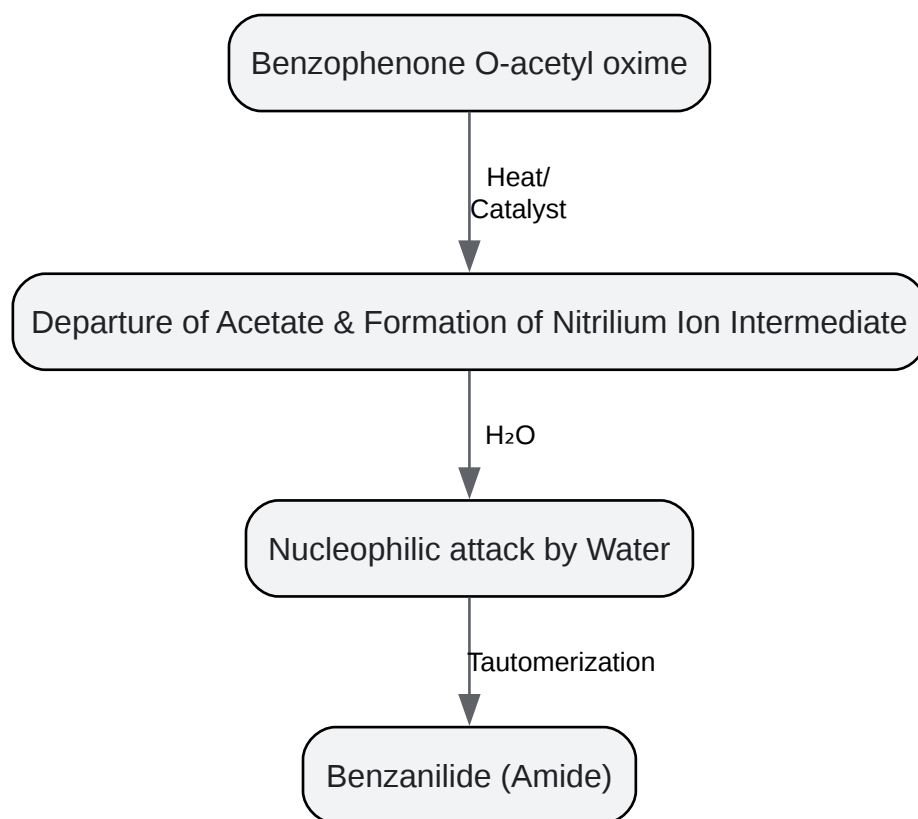
The overall transformation involves a two-step process: the formation of benzophenone oxime from benzophenone, followed by the Beckmann rearrangement of its O-acetyl derivative to yield benzanilide.



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Figure 1. Experimental workflow for the synthesis of benzanilide.

The mechanism of the Beckmann rearrangement of **benzophenone O-acetyl oxime** is initiated by the departure of the acetate leaving group, followed by the migration of one of the phenyl groups to the electron-deficient nitrogen atom. The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the stable amide product.



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Figure 2. Simplified signaling pathway of the Beckmann rearrangement.

Experimental Protocols

Protocol 1: Synthesis of Benzophenone Oxime

This protocol is adapted from established procedures.[1]

Materials:

- Benzophenone
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Sodium hydroxide (NaOH)
- 95% Ethanol

- Concentrated Hydrochloric Acid (HCl)
- Deionized water
- Round-bottom flask
- Reflux condenser
- Beaker
- Buchner funnel and filter paper
- Melting point apparatus

Procedure:

- In a 250 mL round-bottom flask, combine 5.0 g of benzophenone, 3.0 g of hydroxylamine hydrochloride, 10 mL of 95% ethanol, and 2 mL of water.
- With continuous shaking, add approximately 6.5 g of sodium hydroxide pellets in portions.
- Once the sodium hydroxide has been added, attach a reflux condenser to the flask and heat the mixture to boiling. Maintain a gentle reflux for 5 minutes.
- Allow the reaction mixture to cool to room temperature.
- In a separate 500 mL beaker, prepare a solution of 14 mL of concentrated hydrochloric acid in 100 mL of water.
- Pour the cooled reaction mixture into the acidic solution. A precipitate of benzophenone oxime will form.
- Collect the precipitate by vacuum filtration using a Buchner funnel.
- Wash the solid thoroughly with cold water and allow it to air dry.
- Recrystallize the crude product from methanol to obtain pure benzophenone oxime.
- Determine the yield and melting point of the purified product.

Protocol 2: Synthesis of Benzanilide from Benzophenone O-acetyl oxime (via Beckmann Rearrangement)

This protocol is a general procedure for the Beckmann rearrangement of an O-acetylated oxime, based on established principles.^[4] The O-acetyl oxime can be prepared by treating the benzophenone oxime from Protocol 1 with acetic anhydride.

Materials:

- Benzophenone oxime
- Acetic anhydride
- Anhydrous ether (or other suitable solvent)
- Thionyl chloride (optional catalyst, for rearrangement of the parent oxime)^[1]
- Deionized water
- Methanol (for recrystallization)
- Erlenmeyer flask
- Water bath
- Melting point apparatus

Procedure:

Part A: Preparation of **Benzophenone O-acetyl oxime** (in situ)

- Dissolve 2.0 g of benzophenone oxime in a minimal amount of a suitable solvent like pyridine or in an excess of acetic anhydride.
- If using a solvent, add a stoichiometric equivalent of acetic anhydride.
- The formation of the O-acetyl oxime can be monitored by thin-layer chromatography (TLC).

Part B: Beckmann Rearrangement

- Gently heat the solution containing **benzophenone O-acetyl oxime**. The rearrangement may occur upon heating.^[4]
- Alternatively, for a more controlled rearrangement, a Lewis acid catalyst can be employed at milder temperatures.
- After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
- Carefully add 25 mL of water and boil for several minutes to hydrolyze any remaining acetic anhydride and to precipitate the product. Break up any lumps that form.
- Decant the supernatant liquid and recrystallize the solid product from methanol.
- Dry the purified benzanilide and determine its weight and melting point.

Alternative Rearrangement using Thionyl Chloride (for Benzophenone Oxime):^[1]

- In a fume hood, dissolve 2.0 g of benzophenone oxime in 20 mL of anhydrous ether in an Erlenmeyer flask.
- Add approximately 3 mL of pure thionyl chloride.
- Gently warm the flask on a water bath to distill off the solvent and other volatile products.
- Proceed with steps 4-6 from Part B above for work-up and purification.

Data Presentation

The following table summarizes the yields of benzanilide obtained from the Beckmann rearrangement of benzophenone oxime under various conditions. While specific data for the O-acetyl derivative is limited in readily available literature, these results for the parent oxime provide a valuable benchmark for expected efficiency. The use of an O-acetyl group is generally expected to facilitate the reaction, potentially leading to higher yields under milder conditions.

Catalyst/Reagent	Solvent	Temperature (°C)	Time	Yield (%)	Reference
Thionyl Chloride	Anhydrous Ether	Water Bath	-	64.53	[1]
Polyphosphoric Acid (PPA)	- (ultrasound)	60	120 min	56.65	[5]
[HMIm]HSO ₄ (Ionic Liquid)	-	120	6 h	45	[6]
[HMIm]HSO ₄ with P ₂ O ₅	-	90	6 h	91	[6]
p-Tosyl Imidazole (mechanochemical)	-	-	99 min	86	[7]

Conclusion

The synthesis of amides from **benzophenone O-acetyl oxime** via the Beckmann rearrangement is a robust and efficient method for carbon-nitrogen bond formation. The protocols provided herein offer a clear, step-by-step guide for the preparation of the oxime precursor and its subsequent conversion to benzanilide. The acetylation of the oxime hydroxyl group serves to activate the substrate, allowing for a more facile rearrangement. The collated data on the rearrangement of the parent benzophenone oxime under various catalytic conditions highlights the versatility of this transformation and provides a useful reference for process optimization. These application notes are designed to be a valuable resource for chemists engaged in synthetic methodology and drug discovery.

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